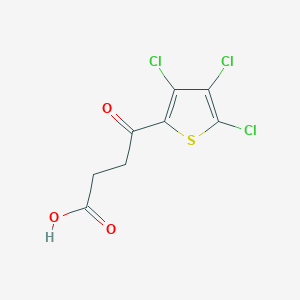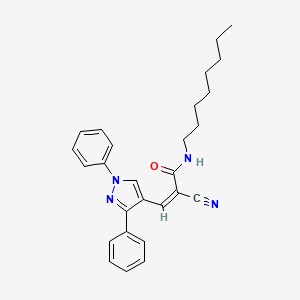![molecular formula C15H13FO3S B2687267 1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone CAS No. 1492822-28-2](/img/structure/B2687267.png)
1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, also known as FLE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FLE is a ketone derivative that belongs to the class of aryl ketones, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Nucleophilic Fluoroalkylation
Nucleophilic fluoroalkylation using fluorinated sulfones, including compounds like 1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, has been explored for the modification of alpha,beta-enones, arynes, and activated alkynes. This process highlights the role of the hard/soft nature of fluorinated carbanions in determining the regioselectivity of nucleophilic alkylation reactions. Such reactions are critical for the development of fluorinated organic compounds, which are of significant interest in pharmaceuticals and agrochemicals due to the unique properties imparted by fluorine atoms (Ni, Zhang, & Hu, 2008).
Advanced Material Synthesis
The synthesis and characterization of novel polymers and materials have benefited from the use of sulfone-based compounds. For instance, copolymers containing pendant sulfonic acid groups have been developed for applications as proton exchange membranes in fuel cells. These materials are synthesized using components like 1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, demonstrating the compound's utility in creating high-performance materials for energy technologies (Kim, Robertson, Kim, & Guiver, 2009).
Fluorination Agents
The development of novel fluorinating agents is another significant area of application. For example, the discovery of 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a compound related to the chemistry of sulfones like 1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone, demonstrates the ongoing interest in identifying materials with high thermal stability and resistance to hydrolysis. These agents are crucial for introducing fluorine into molecules, a step that can significantly alter the physical, chemical, and biological properties of compounds for varied applications, including pharmaceuticals (Umemoto, Singh, Xu, & Saito, 2010).
Structural Analysis and Crystal Engineering
The structural analysis of 1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone has provided insights into molecular conformations and intermolecular interactions. Such studies are essential for crystal engineering, where understanding the molecular layout can guide the design of new materials with desired physical and chemical properties. The detailed analysis of molecular structures contributes to the broader field of materials science, aiding in the development of novel crystal forms for pharmaceuticals, agrochemicals, and advanced materials (Abdel‐Aziz, Ghabbour, Chantrapromma, & Fun, 2012).
Electrophoretic and Biocompatible Materials
Research has also focused on the development of electrophoretic and biocompatible materials initiated by perfluoroalkanesulfoneimides, showcasing the utility of fluorinated sulfones in creating polymers for medical applications. These studies are indicative of the broad potential of sulfone-based compounds in contributing to innovations in biotechnology and materials science, emphasizing their importance in developing coatings and materials for biomedical devices (Hayashi & Takasu, 2015).
Propiedades
IUPAC Name |
1-(2-fluorophenyl)-2-(4-methylphenyl)sulfonylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3S/c1-11-6-8-12(9-7-11)20(18,19)10-15(17)13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWQLFZZZOLFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

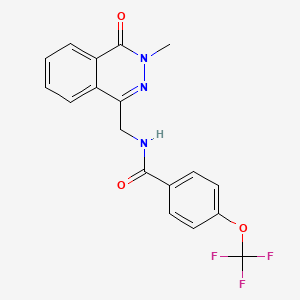
![1-[(4-fluorophenoxy)methyl]-3,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B2687186.png)
![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2687187.png)
![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)
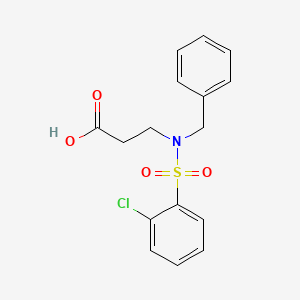
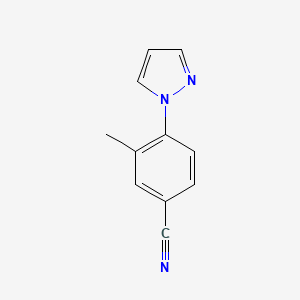
![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)
![2-{4-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B2687200.png)
![(E)-N-(3,4-dichlorobenzyl)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2-propenamide](/img/structure/B2687201.png)
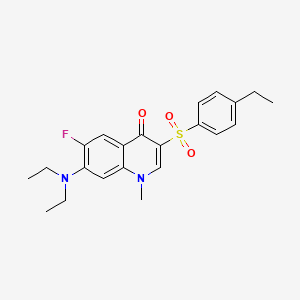
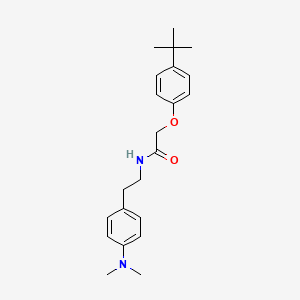
![2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2687204.png)
